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Compound of Interest

Compound Name: Cmi-392

Cat. No.: B1669265

An In-depth Technical Guide on the Early-Stage Research of ONC-392 (gotistobart)

Disclaimer: Initial searches for "Cmi-392" did not yield specific research data. The available
scientific literature predominantly refers to the compound as ONC-392, also known by its
generic name gotistobart and development code BNT316/ONC-392. This guide focuses on the
comprehensive data available for ONC-392.

Executive Summary

ONC-392 (gotistobart) is a next-generation, humanized anti-CTLA-4 IgG1 monoclonal antibody
currently under investigation as a promising cancer immunotherapy.[1][2] Cytotoxic T-
lymphocyte-associated protein 4 (CTLA-4) is a critical immune checkpoint receptor that
downregulates T-cell activation, a mechanism that cancer cells can exploit to evade the
immune system.[3] While targeting CTLA-4 is a validated immunotherapeutic strategy, first-
generation antibodies are associated with significant immune-related adverse events (irAEs)
due to systemic immune activation.[4][5]

ONC-392 is engineered with a unique pH-sensitive binding property. This allows it to dissociate
from CTLA-4 in the acidic environment of the endosome after being internalized by the T-cell.
This novel mechanism prevents the lysosomal degradation of the CTLA-4 receptor, allowing it
to be recycled back to the T-cell surface.[3][6][7] This target-preserving approach is
hypothesized to selectively deplete tumor-infiltrating regulatory T-cells (Tregs) while maintaining
the protective function of CTLA-4 in peripheral tissues, potentially leading to an improved
safety profile and enhanced anti-tumor efficacy.[5][8][9]
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This document provides a detailed overview of the core mechanism of action, experimental
protocols derived from its clinical development program, and a summary of the quantitative
data from early-stage clinical research.

Core Mechanism of Action

The primary innovation of ONC-392 lies in its differentiated interaction with the CTLA-4
receptor compared to first-generation anti-CTLA-4 antibodies like ipilimumab.

o Standard Anti-CTLA-4 Antibodies: These antibodies bind to CTLA-4 on the surface of T-cells.
The resulting antibody-receptor complex is internalized and trafficked to the lysosome, where
both the antibody and the CTLA-4 receptor are degraded.[6][8] This systemic depletion of
CTLA-4 can lead to widespread immune activation and associated toxicities.[4]

o ONC-392 (Gotistobart): ONC-392 is a pH-sensitive antibody.[3] After binding to CTLA-4 and
being internalized into the acidic endosome, the low pH causes ONC-392 to dissociate from
the receptor.[6][7] The unbound CTLA-4 is then recycled back to the cell surface, while the
antibody may be cleared. This preservation of the CTLA-4 molecule is believed to:

o Maintain higher CTLA-4 density on tumor-infiltrating Tregs, making them better targets for
depletion via antibody-dependent cellular cytotoxicity (ADCC) within the tumor
microenvironment.[5][7]

o Preserve the function of CTLA-4 on T-cells in peripheral tissues, thereby maintaining
immune tolerance and reducing the risk of severe irAEs.[6][10]
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Caption: Mechanism of Action: ONC-392 vs. Standard anti-CTLA-4.

Experimental Protocols: Clinical Studies
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The early-stage research on ONC-392 is primarily defined by its first-in-human Phase 1/2
clinical trial, PRESERVE-001, and the subsequent pivotal Phase 3 trial, PRESERVE-003.

PRESERVE-001 (NCT04140526)

This is a Phase 1A/1B/2, open-label, dose-escalation, and cohort-expansion study to evaluate
the safety, pharmacokinetics (PK), and efficacy of ONC-392.[2][9]

Table 1: Key Protocol Details of the PRESERVE-001 Study
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Parameter

Study Title

Description

Safety, PK and Efficacy of ONC-392 in
Monotherapy and in Combination of Anti-
PD-1 in Advanced Solid Tumors and
NSCLC.[11]

Phase

Phase 1a (Monotherapy Dose Escalation),
Phase 1b (Combination Dose Escalation),

Phase 2 (Expansion Cohorts).[7]

Patient Population

Patients with advanced or metastatic solid
tumors who are refractory to available therapies.
Specific cohorts include NSCLC, melanoma,
ovarian cancer, pancreatic cancer, and triple-

negative breast cancer.[2][11]

Interventions

Part A (Monotherapy): ONC-392 administered
intravenously (IV) once every 3 weeks (Q3W) in
escalating doses to determine the
Recommended Phase 2 Dose (RP2D).[4][7]
Part B (Combination): ONC-392 (at doses
based on Part A) in combination with a fixed
dose of pembrolizumab (200 mg Q3W).[7][11]
Part C/D (Expansion): ONC-392 as
monotherapy or in combination therapy in

specific tumor types.[11]

Primary Endpoints

Phase 1a/1b: To determine the RP2D and
assess safety and tolerability (incidence of
Dose-Limiting Toxicities and Adverse Events).
[11](12]

Secondary Endpoints

Phase 2: Overall Response Rate (ORR),
Disease Control Rate (DCR), Duration of
Response (DoR), Overall Survival (OS), and

Pharmacokinetics.[13]
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Parameter Description

Histological diagnosis of advanced/metastatic
Key Inclusion Criteria solid tumor, measurable disease per RECIST
v1.1l, ECOG performance status of 0-1.[2][14]

| Key Exclusion Criteria| Active symptomatic brain metastases, chronic systemic steroid therapy

(>10 mg/day prednisone equivalent), active autoimmune disease.[11] |
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Caption: Experimental Workflow of the PRESERVE-001 Trial.

PRESERVE-003 (NCT05671510)

This is a pivotal Phase 3, two-stage, randomized, open-label, active-controlled study.[5]

Table 2: Key Protocol Details of the PRESERVE-003 Study
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Parameter Description

A Phase 3, Two-Stage, Randomized Study
of ONC-392 Versus Docetaxel in

Study Title Metastatic Non-Small Cell Lung Cancers
that Progressed on PD-1/PD-L1 Inhibitors.
[15][16]

Phase Phase 3.[5]

Approximately 600 patients with metastatic
NSCLC whose disease progressed during or
after treatment with a PD-1/PD-L1 inhibitor.[5]
[17]

Patient Population

Stage 1 (Dose Confirmation): Patients
randomized 1:1:1 to: - ONC-392 at 3 mg/kg
Q3W - ONC-392 at 10 mg/kg for 2 loading
Interventions doses, then 6 mg/kg Q3W - Docetaxel (75
mg/m?2) Q3W.[5][18] Stage 2: Patients
randomized 1:1 to the selected ONC-392 dose

or docetaxel.[5]

Primary Endpoint Overall Survival (0S).[5]

Histologically confirmed metastatic NSCLC
(initially both squamous and non-squamous),

Key Inclusion Criteria radiographic progression after 212 weeks of PD-
1/PD-L1 inhibitor-based therapy, ECOG 0-1.[16]
[17](19]

Documented targetable genomic alterations
Key Exclusion Criteria (e.g., EGFR, ALK, ROS1), symptomatic brain
metastases.[15][16][19]

| Status Note | The FDA placed a partial clinical hold on the trial due to varying results observed
between squamous and non-squamous NSCLC patient populations. Enroliment of new
patients was voluntarily paused.[18] |
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Caption: Experimental Workflow of the PRESERVE-003 Trial.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from the early-stage clinical

evaluation of ONC-392.

Table 3: Efficacy of ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001)

Metric Value Source
Evaluable Patients 27 [1][12]
Overall Response Rate (ORR)  29.6% [1][12]
Confirmed Responses 22.2% [12]
Unconfirmed Responses 7.4% [12]
Disease Control Rate (DCR) 70.4% [1]
Evaluable Patients (Alt. Cutoff) 22 [13]
Overall Response Rate (ORR)  27% [13]
Disease Control Rate (DCR) 82% [13]
Estimated 6-Month OS Rate 65% [13]
Estimated 12-Month OS Rate 55% [13]

Data from presentations at the 2023 ASCO Annual Meeting.

Table 4: Efficacy of ONC-392 Monotherapy in Early Dose Escalation (PRESERVE-001)
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Dose Cohort Evaluable Patients

10 mg/kg 6

Key Outcomes Source

1 Complete
Response
(NSCLC), 1
[4]
Complete

Response (Ovarian
Cancer)

3 mg/kg 4

1 Stable Disease >7
mos (NSCLC), 1
Stable Disease >7

[4]

mos (Ovarian Cancer)

Total 10

6 of 10 patients
showed beneficial [4]

clinical activity

Data from a November 2021 update on the Phase 1a monotherapy arm.

Table 5: Safety and Pharmacokinetic Profile of ONC-392
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Parameter Finding Source

Grade 3 or higher
treatment-related adverse

Safety Profile events (TRAEs) in PD-(L)1 [13]
resistant NSCLC patients
was 33% (11/33).

Grade 3 irAEs in the initial
monotherapy dose-escalation

were observed only at the )
highest dose (10 mg/kg) after

3-4 cycles and only in patients

showing clinical benefit.

Systemic Clearance (CL) Estimated at 182 mL/day. [20]

Terminal Half-life (%) Estimated at 25.7 days. [20]

| RP2D (Monotherapy) | 10 mg/kg, Q3W. |[20] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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